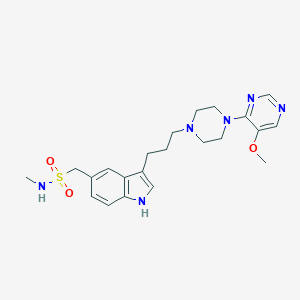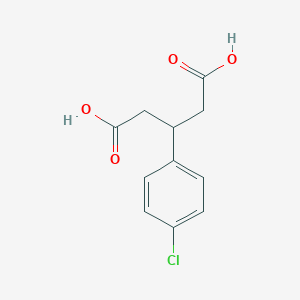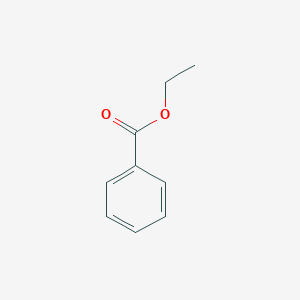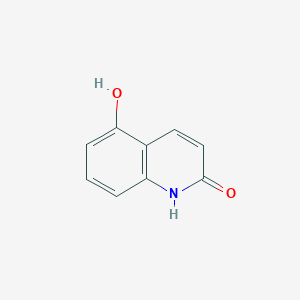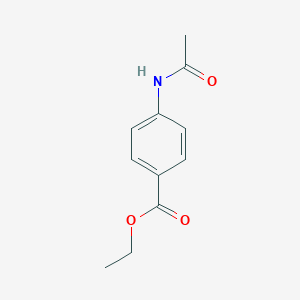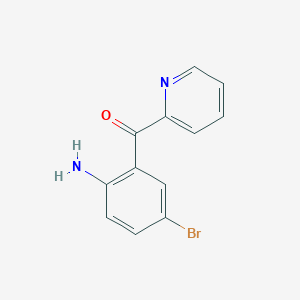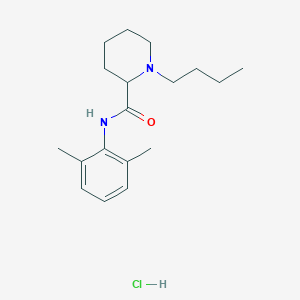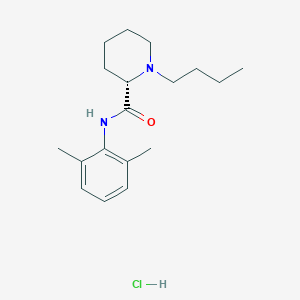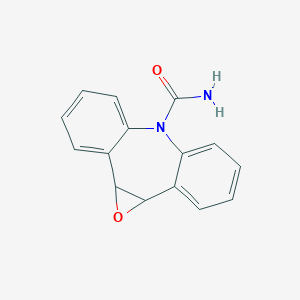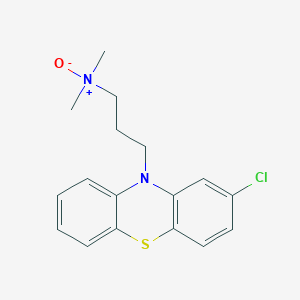
Chlorpromazine N-oxide
Übersicht
Beschreibung
Chlorpromazine N-oxide is an organochlorine compound that is chlorpromazine in which the acyclic tertiary amino group has been converted into the corresponding N-oxide . It has a role as a metabolite . It is an organochlorine compound, a member of phenothiazines and a tertiary amine oxide . It is functionally related to a chlorpromazine .
Synthesis Analysis
Chlorpromazine N-oxide was synthesized by oxidation of the designated nitrogen atom in the N-10 side chain of the respective parent drug with 3-chloroperoxybenzoic acid . The target compound was obtained as a side product in the reaction that led to the formation of chlorpromazine-N-oxide .Molecular Structure Analysis
The molecular formula of Chlorpromazine N-oxide is C17H19ClN2OS . The molecular weight is 334.9 g/mol . The IUPAC name is 3- (2-chlorophenothiazin-10-yl)- N, N -dimethylpropan-1-amine oxide .Chemical Reactions Analysis
Chlorpromazine N-oxide was found to be reduced to Chlorpromazine in plasma made alkaline with sodium hydroxide . The reaction appears to take place through reducing equivalents generated by the action of sodium hydroxide on plasma proteins .Physical And Chemical Properties Analysis
The molecular weight of Chlorpromazine N-oxide is 334.9 g/mol . The molecular formula is C17H19ClN2OS .Wissenschaftliche Forschungsanwendungen
Monitoring of Radical Intermediate : Chlorpromazine, including its N-oxide form, undergoes metabolic pathways like N-oxidation. A study conducted spectroelectrochemical monitoring to clarify the mechanism of anodic oxidation of chlorpromazine at different pH levels, revealing insights into its radical intermediates (Zhang et al., 2014).
Inhibition of Tumor Necrosis Factor Production : Chlorpromazine and its derivatives, including Chlorpromazine N-oxide, have been studied for their role in inhibiting tumor necrosis factor (TNF) production, suggesting potential anti-inflammatory properties (Ghezzi et al., 1996).
Pharmacological Properties of Metabolites : Research dating back to 1955 identified Chlorpromazine N-oxide as a metabolite of Chlorpromazine, exploring its pharmacological properties (Salzman et al., 1955).
Metabolism in Humans and Animals : A study detailed the isolation and identification of Chlorpromazine N-oxide from human urine, providing insights into its role as a metabolite and its relative abundance compared to other metabolites (Fishman et al., 1962).
Effects on Nitric Oxide Synthase : Chlorpromazine, including its N-oxide form, has been shown to inhibit nitric oxide synthase activity in different tissues, indicating potential implications for its use in various medical conditions (Palacios et al., 1993).
Electrochemical Detection Applications : Chlorpromazine N-oxide has been the subject of studies developing electrochemical sensors for its detection, demonstrating its potential for monitoring and diagnostic purposes (Muthukutty et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors . N-dealkylation of N, N-dialkylamino moieties has been associated with retaining, attenuation, or loss of pharmacologic activities of metabolites compared to their parent drugs .
Eigenschaften
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFWIIFGRXCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937295 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorpromazine N-oxide | |
CAS RN |
1672-76-0 | |
| Record name | Chlorpromazine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpromazine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



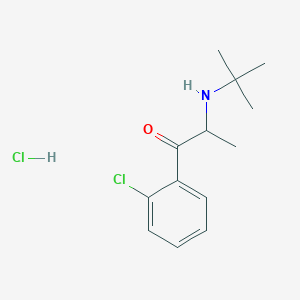
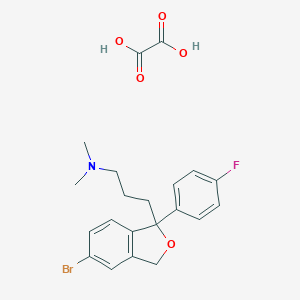
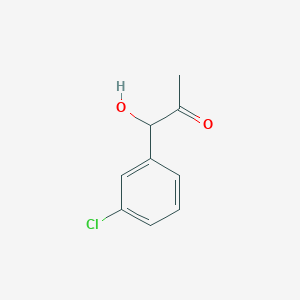
![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
